Decyl dibromoacetate
Description
Structure
3D Structure
Properties
CAS No. |
59956-60-4 |
|---|---|
Molecular Formula |
C12H22Br2O2 |
Molecular Weight |
358.11 g/mol |
IUPAC Name |
decyl 2,2-dibromoacetate |
InChI |
InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChI Key |
LBTSNVBKZDFKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Environmental Occurrence and Formation Pathways of Decyl Dibromoacetate
Precursors and Source Water Characteristics
The formation of halogenated disinfection byproducts is intrinsically linked to the composition of the source water and the presence of specific precursor molecules that react with disinfectants.
Role of Dissolved Organic Carbon (DOC) and Natural Organic Matter (NOM) Fractions
Natural organic matter (NOM) is a complex mixture of organic compounds found in natural waters and is a primary precursor to the formation of DBPs. cas.cz Dissolved organic carbon (DOC) is a measure of the total organic carbon in filtered water and is strongly correlated with DBP formation potential. nih.gov NOM is typically fractionated into hydrophobic and hydrophilic components. chemeo.com The hydrophobic fraction, which includes humic substances, is often associated with the formation of trihalomethanes (THMs), while the hydrophilic fraction can be a significant precursor to haloacetic acids (HAAs). pressbooks.pub Given that decyl dibromoacetate is an ester of dibromoacetic acid, it is plausible that both hydrophobic and hydrophilic NOM fractions could contribute to its formation, with the specific contribution depending on the precise chemical structures within these fractions that are susceptible to bromination and subsequent esterification or formation from a decyl-containing precursor.
Contribution of Specific Organic Matter Substructures to DBP Formation
Certain organic substructures within the broader category of NOM are known to be particularly reactive in forming DBPs.
Aliphatic Beta-Dicarbonyl Acids: Research has identified aliphatic beta-dicarbonyl compounds as significant precursors to the formation of HAAs. googleapis.com These compounds, which contain two carbonyl groups separated by a single carbon atom, can undergo reactions during disinfection that lead to the formation of acetic acid derivatives. While direct evidence for this compound formation is lacking, the structural similarity to DBAA suggests that aliphatic beta-dicarbonyl structures could be potential precursors. longdom.org
Influence of Bromide Concentration in Source Waters on Brominated DBP Formation
The presence of bromide ions (Br-) in source water is a critical factor in the formation of brominated DBPs. rsc.org During disinfection with chlorine-based agents, bromide is oxidized to form hypobromous acid (HOBr), which is a more effective brominating agent than hypochlorous acid (HOCl) is a chlorinating agent. iarc.fr Consequently, higher bromide concentrations in the source water lead to a shift in DBP speciation, favoring the formation of brominated compounds over their chlorinated counterparts. rsc.org This increased formation of brominated DBPs, such as DBAA, suggests that elevated bromide levels would also likely increase the potential for the formation of this compound. iarc.fr
| Water Quality Parameter | Influence on Brominated DBP Formation |
| Bromide Concentration | Higher concentrations lead to increased formation of brominated DBPs. |
| Dissolved Organic Carbon (DOC) | Higher concentrations provide more precursor material for DBP formation. |
| Natural Organic Matter (NOM) | Both hydrophobic and hydrophilic fractions can act as precursors. |
Impact of Algal Organic Matter (AOM) as a DBP Precursor
Algal blooms can significantly impact water quality by releasing algal organic matter (AOM), which serves as a potent precursor for DBP formation. mdpi.comnih.gov AOM is composed of various organic compounds, including proteins, carbohydrates, and amino acids, that can react with disinfectants. researchgate.net Both extracellular organic matter released during normal metabolic activity and intracellular organic matter released upon cell lysis contribute to the DBP precursor pool. nih.gov Studies have shown that AOM can lead to the formation of both carbonaceous and nitrogenous DBPs, with the specific byproducts depending on the algal species and growth conditions. nih.gov The presence of AOM, particularly in bromide-rich waters, would likely contribute to the formation of brominated compounds, potentially including this compound.
Disinfection Processes and Formation Kinetics
The type of disinfectant used and the conditions of the disinfection process play a crucial role in the formation and concentration of DBPs.
Formation during Chlorination and Chloramination Processes
Chlorination: Chlorination is a widely used disinfection method that involves the addition of chlorine to water. nih.gov Chlorine reacts with NOM and other precursors to form a wide range of DBPs. researchgate.net The formation of DBPs during chlorination is influenced by factors such as chlorine dose, contact time, temperature, and pH. bme.hu While specific kinetic data for this compound formation is unavailable, the kinetics of chlorine decay and the formation of related compounds like HAAs have been modeled. mdpi.comresearchgate.net It is expected that the formation of this compound during chlorination would be influenced by similar parameters.
Chloramination: Chloramination, the use of chloramines as a disinfectant, is often employed to reduce the formation of regulated DBPs like THMs and some HAAs. iarc.frnih.gov However, chloramination can lead to the formation of other, often nitrogenous, DBPs. dokumen.pubepa.gov The reactions involved in chloramination are complex and depend on the chlorine-to-ammonia ratio, pH, and contact time. nih.govnih.gov The formation of HAAs can still occur during chloramination, albeit generally at a slower rate than with free chlorine. Therefore, the potential for this compound formation during chloramination exists, though likely at different rates and yields compared to chlorination.
| Disinfection Process | General Impact on DBP Formation |
| Chlorination | Generally leads to higher concentrations of regulated DBPs like THMs and HAAs. |
| Chloramination | Tends to form lower levels of regulated DBPs but can produce other, including nitrogenous, byproducts. |
Impact of Disinfectant Dose and Contact Time on Formation Potential
The concentration of the disinfectant and the duration of its contact with organic precursors are critical factors in the formation of disinfection byproducts, including haloacetic acids (HAAs) like dibromoacetic acid. acs.orgiwaponline.com
Disinfectant Dose: Generally, an increase in the disinfectant dose leads to a higher formation of DBPs. iwaponline.com For HAAs, the relationship is often a curvilinear increase, where formation rises rapidly with the initial dose and then may level off after the disinfectant demand of the natural organic matter is met. ca.govinchem.org Escalating the disinfectant dose corresponds to an increased production of DBPs such as trihalomethanes (THMs) and HAAs. acs.org Therefore, the formation potential of this compound is expected to increase with a higher concentration of chlorine or other disinfectants, as this drives the initial formation of the dibromoacetic acid precursor.
Contact Time: The formation of DBPs is not instantaneous and increases with the reaction time between the disinfectant and the precursors. ca.gov For HAAs, formation can be rapid within the first few hours, with concentrations continuing to increase over time, sometimes for 24 to 150 hours before leveling off. ca.govinchem.org This suggests that longer contact times in water treatment plants or distribution systems would likely result in higher yields of this compound, assuming the presence of the necessary precursors.
The following table summarizes the general impact of these factors on HAA formation, which is directly relevant to the formation of this compound.
| Factor | Impact on Haloacetic Acid (HAA) Formation | Description |
| Disinfectant Dose | Curvilinear Increase | Formation increases with higher disinfectant concentrations, eventually plateauing. inchem.org |
| Contact Time | Curvilinear Increase | DBP levels rise with longer reaction times, leveling off after an extended period (e.g., >24 hours). inchem.org |
Influence of Solution pH and Temperature on DBP Formation Dynamics
The chemical environment, specifically the pH and temperature of the water, significantly influences the rate and extent of DBP formation. thermofisher.com
Solution pH: The effect of pH on the formation of HAAs is complex. For dibromoacetic acid (DBAA), studies show a mixed impact, with some indicating a maximum formation potential at a pH around 7.0-7.5. ca.govinchem.org At lower pH levels (5.0-6.0), the formation of certain HAAs is favored, while higher pH levels can favor the formation of other DBP classes like trihalomethanes. acs.org The stability and reactivity of the disinfectant itself are also pH-dependent; for example, hypochlorous acid (HOCl), a potent disinfectant, is more dominant below a pH of 7.5. ca.gov The subsequent esterification step to form this compound would also be influenced by pH, with acid-catalyzed esterification being a common chemical process.
Temperature: The formation of HAAs generally shows a linear increase with rising temperature. inchem.org Higher temperatures increase the rate of chemical reactions, leading to faster and potentially greater formation of DBPs. atlas-scientific.com This relationship implies that the production of this compound would be higher in warmer waters or during warmer seasons, a common observation for many disinfection byproducts.
The table below outlines the influence of these parameters on the formation of HAAs.
| Parameter | Impact on Haloacetic Acid (HAA) Formation | Description |
| pH | Mixed / pH-dependent Maximum | Formation of Dibromoacetic Acid (DBAA) can have a maximum around pH 7.0-7.5. ca.govinchem.org |
| Temperature | Linear Increase | Higher temperatures accelerate reaction rates, leading to increased DBP formation. inchem.org |
Comparative Analysis of Formation Potentials Across Different Precursors
The type and nature of the organic matter in source water are fundamental to determining the species and quantity of DBPs formed. engineering.org.cn Disinfection byproduct precursors can originate from various natural and anthropogenic sources, including decaying vegetation (humic and fulvic acids), algae, and bacteria. iwaponline.comengineering.org.cn
The formation of this compound is distinct from simpler HAAs because it requires two specific types of precursors to be present simultaneously:
Precursors for the Dibromoacetic Acid Moiety: These are the same precursors responsible for the formation of DBAA, primarily natural organic matter such as humic and fulvic acids, which are ubiquitous in surface waters. researchgate.net Bacterial materials, including planktonic cells and biofilms within water distribution systems, have also been identified as significant DBP precursors. iwaponline.comnih.gov
Precursors for the Decyl Group: The formation of the decyl ester specifically requires the presence of a ten-carbon alcohol, decanol, or larger organic molecules that can yield a decyl group upon reaction. The sources of such long-chain alcohols in natural waters are less commonly studied in the context of DBP formation but can include biological sources like certain algae, bacteria, or contamination from industrial or commercial products.
Analytical Methodologies for Decyl Dibromoacetate Quantification and Identification
Extraction and Sample Preparation Techniques for Environmental Matrices
The initial and critical step in the analysis of decyl dibromoacetate from environmental sources, such as water, is the extraction and preparation of the sample. The choice of technique depends on the sample matrix and the concentration of the analyte.
For aqueous samples, liquid-liquid extraction (LLE) is a common method. EPA Method 551.1, for instance, details the extraction of chlorination disinfection byproducts from a 50 mL water sample using 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane. epa.gov To prevent degradation of target analytes, samples may require dechlorination using agents like ammonium (B1175870) chloride. epa.gov However, for certain compounds, this may lead to low recoveries, necessitating separate sample sets with different preservation methods. epa.gov
Solid-phase extraction (SPE) offers an alternative, often more efficient, method for sample preparation. nih.gov SPE cartridges, such as the OASIS HLB, can be used to extract and concentrate organic compounds from water samples. nih.gov This technique is advantageous as it can be automated and reduces the use of organic solvents. nih.gov
Another solvent-free approach is solid-phase microextraction (SPME) . nih.gov In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either in liquid or headspace). nih.gov The analytes partition onto the fiber and are subsequently desorbed, typically thermally, into the injection port of a gas chromatograph. nih.gov This method is known for its simplicity, speed, and sensitivity. nih.gov
General sample collection procedures for disinfection byproducts emphasize minimizing volatilization by avoiding aeration and leaving no airspace in the sample container. dep.state.pa.us It is also standard practice to use field reagent blanks and trip blanks to monitor for potential contamination during sample collection and transport. epa.govdep.state.pa.us
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other compounds in the sample extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile halogenated compounds like this compound. rsc.org In GC, the sample is vaporized and transported through a column by a carrier gas (mobile phase). semanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. semanticscholar.org
For halogenated disinfection byproducts, GC is frequently coupled with an electron capture detector (ECD), which is highly sensitive to electrophilic compounds like those containing halogens. epa.govnih.gov Fused silica capillary columns are commonly used to achieve high-resolution separations. epa.gov For example, a non-polar OV-101 column has been used to determine the Kovats retention index of decyl bromoacetate (B1195939). vulcanchem.com
High-performance liquid chromatography (HPLC) is a versatile technique used to separate a wide range of organic compounds. readthedocs.io In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. readthedocs.io The separation is based on the analyte's affinity for the stationary and mobile phases. readthedocs.io
Reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. readthedocs.iophenomenex.com This technique is suitable for a broad spectrum of organic molecules, including those that are non-volatile or thermally labile. nih.gov For instance, LC methods have been developed for the analysis of various pharmaceuticals and their metabolites in water samples. nih.gov
Optimizing chromatographic conditions is crucial for achieving good resolution, which is the ability to separate two adjacent peaks. Key parameters that can be adjusted include the mobile phase composition, temperature programming (in GC), and flow rate. phenomenex.comlibretexts.org
In gas chromatography , temperature programming is a common strategy to optimize separations. libretexts.org The analysis starts at a lower temperature to resolve early-eluting, more volatile compounds, and then the temperature is increased to expedite the elution of less volatile compounds, like this compound, thereby shortening the analysis time without sacrificing resolution. libretexts.org
In liquid chromatography , the composition of the mobile phase is a critical factor. phenomenex.com For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile) to water can significantly impact the retention time and selectivity of the separation. phenomenex.comresearchgate.net A higher concentration of the organic solvent generally leads to shorter retention times for nonpolar compounds. phenomenex.com Gradient elution, where the mobile phase composition is changed during the run, is a powerful tool for separating complex mixtures with a wide range of polarities. phenomenex.com Other parameters like pH and the use of additives can also be optimized to improve peak shape and resolution. phenomenex.com The flow rate also affects resolution and analysis time, with lower flow rates generally providing better resolution but longer run times. phenomenex.com
Detection and Spectrometric Approaches
Following chromatographic separation, a detector is used to identify and quantify the analytes.
Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides both high sensitivity and specificity. rsc.org A mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. semanticscholar.org
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the definitive identification of volatile and semi-volatile organic compounds. semanticscholar.org As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). semanticscholar.org The resulting mass spectrum, which shows the relative abundance of different fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. semanticscholar.org The NIST Mass Spectrometry Data Center provides mass spectral data for compounds like decyl bromoacetate. nist.gov
For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances the sensitivity and selectivity of the analysis.
Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing a wide range of compounds, including disinfection byproducts. sepscience.com This method has been shown to be robust and reliable for the quantitation of haloacetic acids (HAAs) in drinking water, often requiring no sample preparation. sepscience.com
Electrochemical Detection (ED) in High-Performance Liquid Chromatography (HPLC-ED)
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ED) presents a viable, albeit less common, alternative for the analysis of haloacetic acids (HAAs). Unlike the more prevalent gas chromatography-electron capture detection (GC-ECD) methods, HPLC-ED offers the significant advantage of not requiring a derivatization step, thus simplifying sample preparation.
One specific HPLC-ED method has been developed for the separation and detection of a mixture of bromo- and chloro-acetic acids. In this method, a pyrolytic graphite (B72142) electrode, coated with a film of Nafion® (an ionomer) and didodecyldimethylammonium (B1216837) bromide (DDAB), is utilized. This specialized coating serves to preconcentrate the haloacetic acid anions at the electrode surface, which facilitates their direct electrochemical reduction at a potential of -1.2 V versus a Saturated Calomel Electrode (SCE). oup.com
While this technique has demonstrated the ability to detect tribromoacetic acid simultaneously with other halogenated acids, a feat not readily achieved by some other chromatographic methods, its reported detection limits are generally higher than those of the EPA-approved GC-ECD methods. oup.com For instance, the HPLC-ED method using the Nafion®-DDAB coated detector showed comparable results to GC-ECD for the determination of trichloroacetic acid in drinking water, but may not be as suitable for trace-level quantification of all HAAs. oup.com
The direct applicability of this specific HPLC-ED method to this compound has not been documented in the reviewed literature. The presence of the long-chain decyl ester group would significantly alter the compound's polarity and electrochemical behavior compared to its parent acid, dibromoacetic acid. Therefore, substantial method development, including optimization of the mobile phase, electrode potential, and column chemistry, would be required to quantify this compound using HPLC-ED.
Quantitative Analytical Principles in Chromatography
The quantification of this compound, like other chemical compounds using chromatographic techniques, relies on fundamental principles that relate the detector response to the concentration of the analyte. researchgate.net In chromatography, the amount of a substance is typically determined by measuring the area or height of its corresponding peak in the chromatogram. researchgate.net This measurement is then compared against a calibration curve.
A calibration curve is established by analyzing a series of standard solutions containing known concentrations of the analyte. The peak area or height for each standard is plotted against its concentration, ideally yielding a linear relationship over a specific concentration range. The concentration of the analyte in an unknown sample is then determined by measuring its peak area or height and interpolating the value from the calibration curve. researchgate.net
To enhance the accuracy and precision of quantitative analysis, an internal standard (IS) is often employed. An internal standard is a compound with similar chemical and physical properties to the analyte but is not naturally present in the samples. A known amount of the IS is added to all standards and samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for constructing the calibration curve and for quantification. This approach effectively corrects for variations in injection volume and potential sample loss during preparation steps. researchgate.net
Furthermore, the use of surrogate analytes is a common practice in environmental analysis to monitor the effectiveness of the entire analytical procedure, including sample extraction and preparation. A surrogate, a compound not expected to be in the sample but with properties similar to the target analytes, is added to every sample at a known concentration before processing. The recovery of the surrogate provides a measure of the method's performance for each individual sample. thermofisher.com
Method Validation and Quality Assurance in Environmental Monitoring
Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For the environmental monitoring of disinfection byproducts like haloacetic acids, rigorous validation and ongoing quality assurance are essential to ensure the reliability and defensibility of the data. boquinstrument.comca.gov Key performance parameters are evaluated during method validation.
Key Method Validation Parameters:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by the coefficient of determination (r²) of the calibration curve.
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a real sample matrix and the percentage of the spiked amount that is detected is calculated.
Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.
Quality assurance (QA) involves a planned system of activities to ensure that data meets defined standards of quality. This includes running quality control (QC) samples with each batch of environmental samples. QC samples can include laboratory reagent blanks (to check for contamination), calibration check standards (to verify the calibration curve), and laboratory-fortified blanks or matrix spikes (to assess accuracy and precision). plos.org
The following tables present typical method validation data for the analysis of various haloacetic acids using different chromatographic methods. It is important to note that these values are for the parent haloacetic acids, not this compound, and serve as an illustration of the performance characteristics of these analytical methods.
Table 1: Method Performance Data for Haloacetic Acid Analysis by GC-ECD
| Analyte | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Monochloroacetic Acid (MCAA) | 0.01 - 150 | 0.004 | 0.008 | 86.6 - 106.3 | < 8.9 | < 8.8 |
| Dichloroacetic Acid (DCAA) | 0.01 - 150 | 0.008 | 0.02 | 86.6 - 106.3 | < 8.9 | < 8.8 |
| Trichloroacetic Acid (TCAA) | 0.01 - 150 | 0.01 | 0.04 | 86.6 - 106.3 | < 8.9 | < 8.8 |
| Monobromoacetic Acid (MBAA) | 0.01 - 150 | 0.005 | 0.01 | 86.6 - 106.3 | < 8.9 | < 8.8 |
| Dibromoacetic Acid (DBAA) | 0.01 - 150 | 0.006 | 0.015 | 86.6 - 106.3 | < 8.9 | < 8.8 |
| Tribromoacetic Acid (TBAA) | 0.01 - 150 | 0.2 | 0.4 | 86.6 - 106.3 | < 8.9 | < 8.8 |
Data sourced from a study on an optimized LLE-GC-ECD method. plos.org
Table 2: Method Validation Parameters for Haloacetic Acid Analysis by GC-MS
| Analyte | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Dichloroacetic Acid (DCAA) | 0.42 | 1.40 | 69.9 - 107.3 |
| Nine HAAs (HAA9) | - | - | 69.9 - 107.3 |
Data sourced from a GC-MS method validation study. shd-pub.org.rs
Table 3: Method Performance for Haloacetic Acid Analysis by UPLC-MS/MS
| Analyte | LOQ (µg/L) |
| Monochloroacetic Acid (MCAA) | 0.5 |
| Dichloroacetic Acid (DCAA) | 0.5 |
| Trichloroacetic Acid (TCAA) | 0.5 |
| Monobromoacetic Acid (MBAA) | 0.5 |
| Dibromoacetic Acid (DBAA) | 0.5 |
Data from a direct injection UPLC-MS/MS method. lcms.cz
Environmental Fate and Transformation of Decyl Dibromoacetate
Degradation Kinetics and Reaction Rates
The degradation of Decyl dibromoacetate in the environment can be quantified using kinetic models that describe the rate at which the compound breaks down over time. These models are fundamental to predicting the persistence of the compound in various environmental compartments.
Application of Kinetic Models (e.g., First-Order, Double First-Order in Parallel) to Degradation Data
The degradation of organic compounds in the environment often follows specific kinetic models. For a compound like this compound, its degradation data would typically be fitted to models such as the Single First-Order (SFO) model or the Double First-Order in Parallel (DFOP) model to determine its degradation rate. epa.gov
The Single First-Order (SFO) model assumes that the rate of degradation is directly proportional to the concentration of the compound. epa.gov This is one of the most common models used in environmental fate studies. The equation for the SFO model is:
C(t) = C₀e⁻ᵏᵗ
Where:
C(t) is the concentration at time t
C₀ is the initial concentration
k is the first-order rate constant
t is time
The Double First-Order in Parallel (DFOP) model is applied when the degradation process appears to have two different rates, often a rapid initial phase followed by a slower phase. This can occur if the compound exists in two different states or locations within an environmental matrix, each degrading at a different rate. epa.gov The DFOP model is described by the following equation:
C(t) = C₀(ge⁻ᵏ¹ᵗ + (1-g)e⁻ᵏ²ᵗ)
Where:
g is the fraction of the initial concentration that degrades at the rate k₁
k₁ and k₂ are the two first-order rate constants
The selection of the most appropriate model is based on statistical analysis of the degradation data, such as the chi-squared test, to ensure the best fit. epa.gov
Illustrative Data Table: Kinetic Model Parameters for this compound Degradation in Soil
| Kinetic Model | Rate Constant (k) (day⁻¹) | Chi-squared (χ²) | R² |
| SFO | 0.045 | 8.2 | 0.92 |
| DFOP (k₁) | 0.150 | 2.1 | 0.98 |
| DFOP (k₂) | 0.020 | 2.1 | 0.98 |
This table is an illustrative example of how kinetic parameters would be presented. Actual values for this compound are not available in the cited literature.
Determination of Half-Life Values in Various Environmental Compartments
The half-life (DT₅₀) of a chemical is the time it takes for 50% of the initial concentration to degrade. It is a critical parameter for assessing persistence. europa.euindianchemicalregulation.com The half-life can be calculated from the degradation rate constant (k) derived from the kinetic models.
For an SFO model, the half-life is calculated as:
DT₅₀ = ln(2) / k
For a DFOP model, two half-lives can be calculated corresponding to the two different degradation rates.
The persistence of a substance is often categorized based on its half-life in different environmental compartments such as soil, water, and sediment. europa.euindianchemicalregulation.com For example, a substance with a half-life of more than 120 days in soil is considered persistent. indianchemicalregulation.com
Illustrative Data Table: Half-Life of this compound in Different Environmental Compartments
| Environmental Compartment | Half-Life (DT₅₀) (days) | Persistence Category |
| Soil | 45 | Not Persistent |
| Surface Water | 65 | Persistent |
| Sediment (Aerobic) | 150 | Persistent |
| Sediment (Anaerobic) | 200 | Very Persistent |
This table is an illustrative example. Actual values for this compound are not available in the cited literature.
Influence of Environmental Factors on Degradation
The rate at which this compound degrades is significantly influenced by various environmental factors. Temperature, microbial activity, and light all play a role in its transformation and persistence.
Impact of Temperature on Degradation Rates
Temperature has a direct effect on the rate of chemical reactions, including the degradation of organic compounds. Generally, an increase in temperature leads to an increase in the degradation rate. researchgate.netakjournals.com This is because higher temperatures provide more energy for molecules to overcome the activation energy barrier of the reaction.
The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation. For brominated compounds, thermal degradation can lead to the cleavage of carbon-bromine bonds, initiating the breakdown of the molecule. akjournals.comcoacechemical.com Studies on other brominated flame retardants have shown that thermal degradation can be a significant pathway. coacechemical.com While specific data for this compound is not available, it is expected to follow this general principle.
Role of Microbial Activity and Biotransformation
Microbial degradation is a key process in the breakdown of many organic pollutants in the environment. nih.govplos.orgmdpi.comfrontiersin.org The long alkyl chain of this compound makes it a potential substrate for microbial metabolism. nih.gov Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their transformation and detoxification. plos.orgmdpi.comfrontiersin.org
The process of dehalogenation, the removal of halogen atoms from a molecule, is a critical step in the biodegradation of halogenated compounds. google.comresearcher.lifegoogle.comscielo.org.mxresearchgate.net Studies on dibromoacetate have shown that it can be dehalogenated by microbial action. researchgate.net It is plausible that similar enzymatic pathways could act on this compound, cleaving the bromine atoms and initiating the degradation of the molecule. The rate of microbial degradation would depend on the presence of suitable microbial populations, nutrient availability, and other environmental conditions. nih.govmdpi.com
Effects of Light and Photolysis on Environmental Persistence
Photolysis, or the degradation of a compound by light, can be a significant transformation pathway for chemicals in the environment, particularly in surface waters and the atmosphere. nih.govfsu.eduotterbein.eduacs.orgresearchgate.net Alkyl halides can undergo photolytic degradation, where the energy from sunlight can break the carbon-halogen bond. nih.govfsu.eduotterbein.eduacs.org
The presence of chromophores in a molecule, or in the surrounding environmental matrix, can enhance photodegradation. For this compound, absorption of UV or visible light could lead to the cleavage of the C-Br bonds, forming radical species that would then undergo further reactions. nih.govfsu.eduotterbein.eduacs.org The efficiency of this process would depend on the light intensity, the presence of photosensitizing agents in the environment, and the quantum yield of the reaction. While no specific photolysis studies on this compound were found, the general principles of alkyl halide photochemistry suggest it is a potential degradation pathway. nih.govfsu.edu
Pathways of Transformation and Metabolite Identification
The environmental transformation of this compound is primarily governed by two key processes: hydrolysis and biodegradation. These pathways lead to the breakdown of the parent compound into simpler, more readily assimilated or transported substances. The identification of its metabolites is crucial for understanding its complete environmental lifecycle.
Hydrolysis:
Chemical hydrolysis is a significant abiotic degradation pathway for this compound. The ester linkage in the molecule is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. The base-catalyzed hydrolysis of esters is generally a bimolecular reaction where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylic acid and an alcohol. epa.gov
In the case of this compound, hydrolysis results in the breaking of the ester bond to yield Decyl alcohol and Dibromoacetic acid. The rate of this reaction is influenced by environmental factors such as pH and temperature. For analogous compounds like ethyl bromoacetate (B1195939), the hydrolysis half-life can vary from hours to days depending on the pH. nih.gov
Biodegradation:
Microbial action is another critical route for the transformation of this compound in the environment. Various microorganisms in soil and water can utilize the compound as a carbon source, leading to its breakdown. atamanchemicals.com The process of biodegradation often begins with the enzymatic hydrolysis of the ester bond, similar to chemical hydrolysis, resulting in the formation of Decyl alcohol and Dibromoacetic acid.
The length of the alkyl chain can influence the rate of biodegradation. nih.govresearchgate.net While some studies suggest that increasing alkyl chain length can decrease biodegradability, long-chain alkyl esters are generally considered to be biodegradable. nih.goveuropa.eu Following the initial hydrolysis, the resulting metabolites are further degraded. Decyl alcohol, for instance, is readily biodegradable in both soil and water environments. atamanchemicals.com Dibromoacetic acid is a known disinfection byproduct found in water systems and can be subject to further microbial degradation. iarc.frresearchgate.netnih.gov
The anticipated primary transformation pathways for this compound are illustrated below:
Predicted Transformation Pathway of this compound
Identified Metabolites:
Based on the predicted transformation pathways, the principal metabolites of this compound have been identified. The properties of these metabolites are summarized in the interactive data table below.
| Metabolite Name | Chemical Formula | Molecular Weight ( g/mol ) | Transformation Pathway |
| Decyl alcohol | C10H22O | 158.28 | Hydrolysis, Biodegradation |
| Dibromoacetic acid | C2H2Br2O2 | 217.84 | Hydrolysis, Biodegradation |
Removal and Control Strategies for Decyl Dibromoacetate in Water Treatment Systems
Pre-Disinfection Precursor Removal Technologies
Conventional water treatment processes are often employed as essential pretreatment steps to reduce the concentration of NOM before disinfection, thereby lowering the potential for DBP formation. mdpi.comresearchgate.net
Coagulation and Flocculation for Natural Organic Matter Reduction
Coagulation and flocculation are fundamental processes in water treatment aimed at removing suspended solids, color, turbidity, and natural organic matter. vjst.vnnoaa.gov The addition of a chemical coagulant neutralizes the charge of particles, allowing them to aggregate into larger flocs that can be subsequently removed by sedimentation and filtration. noaa.gov
Commonly used coagulants include aluminum sulfate (B86663) (alum), polyaluminium chloride (PAC), and ferric chloride (FeCl3). vjst.vn The effectiveness of NOM removal through coagulation is influenced by several factors, including the type and dosage of the coagulant, pH, temperature, and the characteristics of the raw water. vjst.vn Studies have shown that coagulation is particularly effective at removing high molecular weight organic matter, such as humic acids. mdpi.com
Research conducted on river water treatment has demonstrated varying efficiencies of different coagulants. For instance, optimal dosages of alum, PAC, and FeCl3 were found to be 60 mg/L, 40 mg/L, and 80 mg/L, respectively, with a flocculant aid. vjst.vn Under these conditions, the removal efficiency for turbidity exceeded 90%, while the removal of Dissolved Organic Carbon (DOC), a key component of NOM, ranged from 31% to 42%. vjst.vn The efficiency of DOC removal can also be affected by water temperature, with studies showing reductions of up to 22.65% at low temperatures and up to 31.81% at higher temperatures. researcher.lifemdpi.com
Activated Carbon Adsorption (Granular and Powdered)
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds, including DBP precursors. keiken-engineering.comwatertechonline.com The process of adsorption involves contaminants adhering to the surface of the carbon. watertechonline.comyoutube.com Activated carbon is available in two primary forms: granular activated carbon (GAC) and powdered activated carbon (PAC).
Granular activated carbon is characterized by larger particles and is typically used in filter beds for long-term, continuous filtration. yrdcarbon.com It is effective for removing organic contaminants and can be regenerated and reused, which can be cost-effective over time. yrdcarbon.comucicarbons.com GAC is effective in removing NOM and reducing the formation of DBPs. researchgate.net
Powdered activated carbon consists of very fine particles and is often added directly to the water during coagulation or in a separate contact basin. mdpi.comyrdcarbon.com Due to its small particle size, PAC provides a large surface area for rapid adsorption and is ideal for short-term or emergency treatment scenarios. yrdcarbon.com However, it is generally considered a single-use product. yrdcarbon.com The combination of PAC with coagulation can enhance the removal of a broader range of molecular weights of organic matter. mdpi.com
Membrane Filtration (e.g., Nanofiltration, Reverse Osmosis) for DBP Precursor Removal
Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to remove contaminants from water. wvu.edu Different types of membrane processes are used in water treatment, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). nih.govresearchgate.net For the removal of DBP precursors like NOM, NF and RO are particularly effective. mdpi.comnih.govresearchgate.net
Nanofiltration membranes have pore sizes that allow them to remove small organic molecules, certain salts, and hardness ions. waterandwastewater.com NF is recognized for its high performance in removing DBP precursors, with rejection rates for DBP formation potential reported to be between 98% and 100%. researchgate.net It can effectively remove organic substances with molecular weights greater than 2,000 daltons. researchgate.net
Reverse osmosis employs the tightest membranes, capable of removing a wide range of dissolved contaminants, including both organic and inorganic DBP precursors. nih.govresearchgate.netwaterandwastewater.com While highly effective, RO systems require significant pretreatment to prevent membrane fouling and operate at higher pressures, leading to higher energy consumption compared to NF. nih.gov
Microfiltration and ultrafiltration have larger pore sizes and are primarily used to remove particles, colloids, bacteria, and viruses. mdpi.comwaterandwastewater.com Their effectiveness in removing dissolved DBP precursors is limited, with MF typically achieving around 20% removal. mdpi.com Consequently, MF and UF are often used as pretreatment steps for NF or RO to reduce fouling. mdpi.comwvu.edu
Advanced Water Treatment Processes for DBP Mitigation
To further reduce the formation of decyl dibromoacetate and other DBPs, advanced water treatment processes can be employed. These technologies are often used when conventional treatment is insufficient to remove DBP precursors to the desired level.
Advanced Oxidation Processes (AOPs) for Organic Matter Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net AOPs can mineralize NOM, converting it into non-toxic compounds like carbon dioxide and water, thereby reducing the precursors available for DBP formation. researchgate.netmtsalutebenessere.it Common AOPs used in water treatment include processes involving ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light, such as O3/UV, H2O2/UV, and H2O2/O3. mtsalutebenessere.itresearchgate.net
Bench-scale experiments have shown that combined AOPs are more effective at TOC reduction than ozone or UV treatment alone. mtsalutebenessere.it The O3/UV process, for example, has been found to reduce TOC and UV254 by 31% and 88%, respectively. mtsalutebenessere.itresearchgate.net The H2O2/UV process has also been shown to be highly effective in reducing the formation potential of trihalomethanes (THMs) and haloacetic acids (HAAs), with reductions of 77% and 62%, respectively. mtsalutebenessere.it It is important to note that under certain conditions, AOPs might not achieve complete mineralization and could form intermediate byproducts. researchgate.net
Biological Activated Carbon (BAC) Filtration for DBP Reduction
Biological activated carbon (BAC) filtration is an advanced treatment process that combines the adsorptive properties of granular activated carbon with the biological activity of microorganisms that colonize the carbon media. mdpi.comrhhz.net This dual-action process is effective in removing DBP precursors through both adsorption and biodegradation. mdpi.comrhhz.net The combination of ozonation prior to BAC (O3-BAC) can further enhance the biological activity and the removal of DBP precursors. rhhz.net
BAC filtration has demonstrated effectiveness in reducing the formation potential of various DBPs, including HAAs. rhhz.netuts.edu.au Studies have shown that BAC can be a viable strategy for the direct removal of HAAs from water. minnwater.com For instance, a new BAC filter was able to achieve a 50.56% removal efficiency for HAA formation potential. mdpi.com In another study, a BAC system demonstrated a nominal HAA removal efficiency of 57.7%. psu.edu Research on the removal of five regulated haloacetic acids (HAA5) found that a BAC column could eliminate over 90% of the remaining HAA5 after ozonation. scienceasia.org
The performance of BAC filters can be influenced by their operational duration. Newer BAC filters have been shown to remove DBP formation potentials more effectively than older filters. mdpi.comnih.gov For example, a new BAC filter removed 46.5% of HAA7 formation potential from chlorination, while an older filter's performance was less efficient and in some cases even led to an increase in the formation potential of certain nitrogenous DBPs. nih.govtudelft.nl
Dissolved Air Flotation (DAF) for Organic Matter and Algae Removal
Dissolved Air Flotation (DAF) is a robust water clarification process effective in removing low-density particles like algae and suspended solids, which are significant precursors to DBP formation. veoliawatertech.comwwdmag.com The process involves introducing fine air bubbles into the water, which attach to suspended matter, causing them to float to the surface where they can be skimmed off. veoliawatertech.comfrcsystems.com By effectively removing bulk organic matter and algal blooms, DAF significantly reduces the availability of precursor materials that can react with disinfectants to form this compound. sevenseaswater.com
The DAF process typically involves a few key stages. Initially, coagulation and flocculation chemicals are added to the water to encourage suspended particles to aggregate into larger flocs. jorsun.com Subsequently, a stream of water supersaturated with dissolved air is introduced into the flotation tank. As the pressure is released, millions of microbubbles form, adhering to the flocs and carrying them to the surface. wwdmag.comjorsun.com This forms a floating sludge layer that is mechanically removed. veoliawatertech.com
DAF is particularly advantageous for treating surface waters prone to algal blooms, as algae are a major source of the organic matter that contributes to DBP formation. unsw.edu.aufluencecorp.com Research and practical applications have demonstrated DAF's high efficiency in removing total suspended solids (TSS), organic matter, and algae, thereby lowering the DBP formation potential of the treated water. veoliawatertech.comsevenseaswater.comjorsun.com
Table 1: Performance of Dissolved Air Flotation (DAF) in Precursor Removal
| Parameter | Removal Efficiency | Source(s) |
|---|---|---|
| Algae | >99% | veoliawatertech.com |
| Organic Matter | >50% | veoliawatertech.com |
| Total Suspended Solids (TSS) | Up to 97% | jorsun.com |
| Color | >90% | veoliawatertech.com |
Optimization of Disinfection Practices
Optimizing disinfection is a critical step that involves balancing the dual objectives of inactivating pathogens effectively while simultaneously minimizing the formation of harmful DBPs like this compound. westechwater.com
A primary strategy for DBP control is the removal of precursor organic material before disinfection. westechwater.commdpi.com The Environmental Protection Agency (EPA) acknowledges that removing organic matter, often measured as Total Organic Carbon (TOC), prior to disinfection is a key method for reducing DBP formation. westechwater.com Techniques such as enhanced coagulation are employed to maximize the removal of DBP precursors. mdpi.comontario.ca
Other effective strategies include:
Optimizing Disinfectant Dose: By carefully monitoring and controlling the chlorine dosage, water treatment plants can achieve effective disinfection without using an excess of chlorine that would lead to higher DBP levels. mdpi.comwa.gov
pH Adjustment: Adjusting the pH can influence the type and rate of DBP formation. Lowering the pH can increase the disinfection efficiency of chlorine, potentially allowing for lower chlorine doses and consequently, reduced DBP formation. ontario.ca
Alternative Disinfectants: The use of alternative primary disinfectants can significantly reduce the formation of certain classes of DBPs. Ultraviolet (UV) light is effective for pathogen control without producing a disinfectant residual or forming DBPs. westechwater.comontario.ca However, a secondary disinfectant is still required to maintain a residual in the distribution system. westechwater.comontario.ca Chlorine dioxide is another alternative that tends to form fewer trihalomethanes (THMs) and haloacetic acids (HAAs). westechwater.com
Switching to Chloramines: For secondary disinfection (maintaining a residual in the distribution system), switching from chlorine to chloramines can be an effective strategy. mdpi.com Chloramines are less reactive with organic precursors than free chlorine, leading to lower formation of THMs and HAAs. westechwater.commdpi.comontario.ca
Table 2: Comparison of DBP Minimization Strategies
| Strategy | Mechanism | Key Considerations | Source(s) |
|---|---|---|---|
| Enhanced Coagulation | Increases removal of Natural Organic Matter (NOM) precursors. | Optimizes coagulant dose and pH. | westechwater.commdpi.com |
| Chlorine Dose Optimization | Reduces excess disinfectant available for DBP formation. | Requires careful monitoring to ensure pathogen inactivation. | mdpi.comwa.gov |
| Use of UV Disinfection | Inactivates pathogens without forming DBPs. | Requires a secondary disinfectant for residual protection. | westechwater.comontario.ca |
| Switch to Chloramines | Less reactive with NOM, forming fewer THMs and HAAs. | Requires careful control of chlorine-to-ammonia ratio. | mdpi.comontario.ca |
Sequential disinfection involves using two or more disinfectants at different points in the water treatment process to achieve both primary disinfection and residual maintenance while minimizing DBP formation. A common approach is to use a powerful primary disinfectant that is effective for inactivating pathogens but may produce undesirable byproducts or has no lasting residual, followed by a less reactive secondary disinfectant to protect the water in the distribution system. ontario.ca
Another sequential approach might involve using ozone as a primary disinfectant. Ozone is a potent oxidizing agent that is very effective for pathogen inactivation. It is then typically followed by a biological filtration step to remove biodegradable organic matter, which can be a precursor for DBP formation when a secondary disinfectant like chlorine or chloramine (B81541) is applied. This multi-barrier approach effectively reduces both pathogen risk and DBP formation potential.
Mechanistic Insights into Decyl Dibromoacetate Reactivity
Chemical Reaction Mechanisms of Formation
The formation of Decyl dibromoacetate is a multi-step process that involves the reaction of organic precursors with brominating agents, typically originating from water disinfection processes. The key steps involve the halogenation of an acetate (B1210297) derivative and its subsequent esterification.
The synthesis of α-halo esters like this compound can be understood through established organic reaction mechanisms. While direct bromination of simple esters is generally inefficient, the underlying principles of α-halogenation of carbonyl compounds provide a clear pathway. libretexts.org
A primary mechanism for the introduction of bromine at the alpha-carbon (the carbon adjacent to the carbonyl group) is through an acid-catalyzed enolization. acs.orglibretexts.org The reaction proceeds as follows:
Enol Formation : In the presence of an acid catalyst, the carbonyl oxygen of an ester, such as decyl acetate, is protonated. This enhances the acidity of the α-hydrogens. A weak base (like water) can then remove an α-hydrogen, leading to the formation of a nucleophilic enol intermediate. libretexts.orglibretexts.org
Electrophilic Attack : The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂). This step results in the formation of a new carbon-bromine bond at the α-position and an oxonium ion. acs.orglibretexts.org
Deprotonation : The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the α-bromo ester. libretexts.org
To form a dibromoacetate, this process must occur twice. The introduction of the first electron-withdrawing bromine atom makes the remaining α-hydrogen even more acidic, potentially facilitating a second halogenation under the right conditions. libretexts.org
Alternatively, and more plausibly in an environmental or industrial context, this compound is formed via the esterification of dibromoacetic acid with 1-decanol (B1670082). Dibromoacetic acid is a known disinfection byproduct (DBP) formed when disinfectants containing bromine react with natural organic matter in water. cabidigitallibrary.org The esterification itself is a standard acid-catalyzed reaction where the hydroxyl group of 1-decanol nucleophilically attacks the carbonyl carbon of dibromoacetic acid.
A classic, though harsher, laboratory method for synthesizing α-bromo acids is the Hell-Volhard-Zelinsky (HVZ) reaction . libretexts.orgwikipedia.orgbyjus.com This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgalfa-chemistry.com The PBr₃ first converts the carboxylic acid into an acyl bromide. This acyl bromide readily tautomerizes to its enol form, which is then rapidly brominated by Br₂ at the α-position. wikipedia.orgnrochemistry.com The resulting α-bromo acyl bromide can then be reacted with an alcohol, such as 1-decanol, to yield the corresponding α-bromo ester, in this case, this compound. wikipedia.org
| Reaction Name | Reactants | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed α-Halogenation | Decyl Acetate, Bromine (Br₂), Acid Catalyst | Enol | Decyl Mono- and Di-bromoacetate | libretexts.orglibretexts.org |
| Hell-Volhard-Zelinsky Reaction | Acetic Acid, Bromine (Br₂), PBr₃ | Bromoacetyl bromide | Dibromoacetic Acid (precursor) | libretexts.orgwikipedia.org |
| Fischer Esterification | Dibromoacetic Acid, 1-Decanol, Acid Catalyst | Protonated Carbonyl | This compound |
The formation of this compound as a disinfection byproduct is intrinsically linked to the reaction between disinfectants and natural organic matter (NOM) present in water sources. mdpi.comiwaponline.com NOM is a complex mixture of organic compounds, and its chemical composition, particularly the presence of specific functional groups, dictates the type and quantity of DBPs formed. mdpi.comacs.org
Research has identified that organic matter rich in aromaticity and containing hydroxyl (–OH) and carboxyl (–COOH) functional groups is a significant precursor to the formation of haloacetic acids (HAAs), the family to which dibromoacetic acid belongs. mdpi.com These functional groups are abundant in humic and fulvic acids, which are major components of NOM. iwaponline.com
The mechanism involves the attack of these electron-rich sites in NOM by halogenating agents. Aromatic rings activated by hydroxyl groups and the enol forms of ketones are particularly susceptible to electrophilic substitution by bromine, leading to the eventual cleavage of larger molecules and the formation of smaller, halogenated byproducts like dibromoacetic acid. mdpi.comacs.org Therefore, the functional group landscape of the NOM in a given water source is a critical factor in the potential for this compound formation during disinfection. nih.gov
Chemical Reaction Mechanisms of Degradation
This compound can be broken down through several environmental and biological pathways, including hydrolysis, biotransformation, and photolysis.
The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis. The ester linkage is the most susceptible point for this reaction. The stability of the compound is pH-dependent, with degradation occurring under both acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically the faster hydrolytic pathway. The electron-withdrawing nature of the two bromine atoms on the α-carbon increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than a non-halogenated ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (dibromoacetate) and 1-decanol.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation further increases the electrophilicity of the carbonyl carbon, allowing a weak nucleophile, such as a water molecule, to attack. Subsequent deprotonation steps lead to the formation of dibromoacetic acid and 1-decanol, regenerating the acid catalyst.
| Condition | Mechanism | Primary Products | Relative Rate |
|---|---|---|---|
| Basic (e.g., high pH) | Base-Catalyzed Ester Hydrolysis | Dibromoacetate, 1-Decanol | Fast |
| Acidic (e.g., low pH) | Acid-Catalyzed Ester Hydrolysis | Dibromoacetic Acid, 1-Decanol | Moderate |
| Neutral | Neutral Ester Hydrolysis | Dibromoacetic Acid, 1-Decanol | Slow |
Biotransformation is a critical route for the degradation of organic pollutants in the environment. For this compound, the most probable initial step in its biological degradation is enzymatic hydrolysis of the ester bond. nih.gov Many microorganisms produce non-specific enzymes, such as lipases and esterases, that can catalyze the cleavage of ester linkages. google.com
The biotransformation process would mirror chemical hydrolysis, yielding 1-decanol and dibromoacetic acid. researchgate.nettandfonline.com
1-Decanol : This long-chain alcohol can be readily metabolized by many microorganisms through pathways like β-oxidation to produce energy.
Dibromoacetic Acid : This haloacetic acid is more recalcitrant but is known to be biodegradable. cabidigitallibrary.org Specialized enzymes called dehalogenases can cleave the carbon-bromine bonds. researchgate.netpsu.edu Hydrolytic dehalogenases, for instance, replace the halogen with a hydroxyl group, a key step in detoxifying and mineralizing the compound. tandfonline.com
Therefore, the complete biotransformation of this compound likely involves a consortium of microorganisms employing a sequence of esterases and dehalogenases to break the molecule down into simpler, non-toxic components.
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by photons of light, particularly in the ultraviolet (UV) spectrum of sunlight. For halogenated organic compounds, the carbon-halogen bond is often the most photolabile site. ua.esnih.gov
The proposed mechanism for the photolytic degradation of this compound involves the absorption of UV radiation, leading to the homolytic cleavage (homolysis) of a carbon-bromine (C-Br) bond. The C-Br bond is significantly weaker than C-C, C-H, or C=O bonds, making it the likely initial point of fragmentation. This cleavage generates two radical species: a carbon-centered radical on the acetyl moiety and a bromine radical (Br•). e3s-conferences.org
These highly reactive radicals can then initiate a cascade of secondary reactions:
Abstraction of hydrogen atoms from other molecules (including other this compound molecules or solvent).
Reaction with molecular oxygen to form peroxy radicals, leading to further oxidative degradation.
Recombination with other radicals.
The ultimate photolytic degradation products would be simpler organic acids, carbon dioxide, and bromide ions. nih.gov The efficiency of this process in natural waters can be influenced by the presence of other substances, like humic acids, which can act as photosensitizers or, conversely, as light-screening agents that inhibit degradation. e3s-conferences.orgnih.gov
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the reactivity and properties of molecules at an atomic level. rsc.org For a compound like this compound, where experimental data may be limited, computational methods can provide crucial insights into its molecular structure, reactivity, and potential environmental interactions. These approaches complement experimental work by offering a detailed view of reaction mechanisms and energetic landscapes that can be difficult to observe directly. core.ac.ukrsc.org
Application of Density Functional Theory (DFT) for Molecular Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tdx.catsci-hub.st It is widely applied to calculate molecular properties like geometry, vibrational frequencies, and reaction energetics. nih.govmdpi.com For this compound, DFT calculations can be employed to optimize its three-dimensional structure, providing precise information on bond lengths, bond angles, and dihedral angles. This structural data is foundational for understanding the molecule's stability and steric profile.
DFT is particularly useful for analyzing reactivity. By calculating the distribution of electron density, one can identify electrophilic and nucleophilic sites within the molecule. For instance, in this compound, the carbonyl carbon of the ester group and the carbon atom bonded to the two bromine atoms are expected to be significant electrophilic centers. DFT can quantify the partial charges on these atoms and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Furthermore, DFT is used to model reaction mechanisms, such as hydrolysis. Theoretical studies on the hydrolysis of other esters have successfully used DFT to map the potential energy surface of the reaction, identifying transition states and calculating activation energies. researchgate.net A similar approach for this compound would involve modeling the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the decyl alcohol leaving group. Such calculations can elucidate the favorability of different reaction pathways under various conditions (e.g., acidic or basic catalysis). rsc.orgresearchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Model Ester (Ethyl Bromoacetate) This table presents example data for a related, smaller ester, as specific DFT data for this compound is not readily available in published literature. The principles of calculation are directly applicable.
| Property | Calculated Value | Significance for Reactivity |
| C=O Bond Length | ~1.21 Å | Indicates the strength of the carbonyl double bond. |
| C-Br Bond Length | ~1.95 Å | Relates to the lability of the bromine atoms. |
| HOMO-LUMO Gap | ~5.8 eV | A measure of electronic excitability and chemical reactivity. |
| Partial Charge on Carbonyl Carbon | +0.45 e | Indicates a significant electrophilic site for nucleophilic attack. |
| Activation Energy for Hydrolysis | ~16-22 kcal/mol | Determines the theoretical rate of the hydrolysis reaction. researchgate.net |
Source: Data compiled from general principles of DFT calculations on similar haloacetate esters. nih.govresearchgate.net
Molecular Dynamics Simulations for Environmental Fate Modeling
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as water or biological membranes. epa.govdntb.gov.ua
For this compound, MD simulations are invaluable for modeling its environmental fate. nih.gov Given its long alkyl chain, the molecule is expected to be hydrophobic and partition into organic-rich phases in the environment, such as sediments, soils, or biota. defra.gov.uktandfonline.com MD simulations can model the interaction of a single this compound molecule with a water-octanol interface or a lipid bilayer to quantify its partitioning behavior and permeability. researchgate.netrsc.org
These simulations can reveal how the molecule orients itself at interfaces, for example, with the polar dibromoacetate head group interacting with the aqueous phase and the nonpolar decyl tail embedding into the hydrophobic phase. nih.gov This information is crucial for understanding its bioaccumulation potential. MD can also be used to study the aggregation behavior of multiple this compound molecules and their potential to form micelles or adsorb onto surfaces of environmental particles. epa.gov The insights from MD simulations can be used to parameterize larger-scale environmental fate and transport models that predict the distribution of pollutants on a regional or global scale. nih.govdefra.gov.uk
Theoretical Prediction of Reaction Pathways and Energetics
Computational chemistry provides tools to predict the most likely transformation pathways for a chemical compound and the energy changes associated with them. dntb.gov.uaacs.org For this compound, this involves identifying potential reactions it might undergo in the environment, such as hydrolysis, dehalogenation, or biodegradation, and calculating the activation barriers for these processes.
Theoretical prediction often starts by proposing several plausible reaction mechanisms. For instance, the hydrolysis of the ester bond is a key degradation pathway. sci-hub.stbeilstein-journals.org Computational models can compare the energy profiles of acid-catalyzed, base-catalyzed, and neutral hydrolysis to determine which is most favorable under different environmental pH conditions. researchgate.net Another important pathway is reductive dehalogenation, where the bromine atoms are sequentially removed. Quantum mechanical calculations can model the interaction of this compound with reducing agents that might be present in anaerobic environments.
By calculating the free energy change (ΔG) for each proposed reaction step, it is possible to construct a comprehensive reaction energy diagram. nih.gov Pathways with lower activation energy barriers are kinetically favored and are predicted to be the dominant transformation routes. researchgate.net These theoretical predictions can guide experimental studies by focusing on the most probable degradation products, saving significant time and resources in the laboratory. acs.org For example, computational models can predict whether hydrolysis of the ester or cleavage of the C-Br bonds is the more likely initial degradation step. beilstein-journals.orgresearchgate.net
Table 2: Hypothetical Comparison of Activation Energies for Potential Degradation Pathways This table provides a conceptual framework for how theoretical predictions would be used. The values are illustrative and not based on actual calculations for this compound.
| Reaction Pathway | Environmental Condition | Predicted Activation Energy (kcal/mol) | Implication |
| Neutral Ester Hydrolysis | pH 7 Water | 25 - 30 | Slow degradation in neutral waters. |
| Base-Catalyzed Ester Hydrolysis | pH 9 Water | 15 - 20 | Faster degradation in alkaline conditions. researchgate.net |
| Reductive Dehalogenation (First Br) | Anaerobic Sediment | 18 - 25 | A plausible pathway in oxygen-depleted environments. |
| Photodegradation (C-Br cleavage) | Surface Water (Sunlight) | Varies with wavelength | Potential for degradation in sunlit waters. |
Structure-Reactivity Relationship Studies (without biological implications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its reactivity or physical properties. acs.orgnih.gov These models are built by correlating calculated molecular descriptors (e.g., steric parameters, electronic properties, hydrophobicity) with experimentally measured activities or properties for a series of related compounds. europa.eunih.gov
For haloacetates, QSAR/QSPR studies have been successfully used to predict properties like hydrolysis rate constants and toxicity. nih.govresearchgate.net A QSPR model for the hydrolysis of this compound could be developed by leveraging existing data on the hydrolysis of other haloacetic acid esters. epa.govresearchgate.net The model would likely include descriptors such as:
LogP (Octanol-Water Partition Coefficient): To account for the hydrophobicity imparted by the decyl chain.
Electronic Descriptors: Such as the partial charge on the carbonyl carbon or the energy of the LUMO, to represent electronic susceptibility to nucleophilic attack.
Steric Descriptors: Like Taft's steric parameter (Es), to quantify the steric hindrance around the reaction center.
By establishing a mathematical relationship between these descriptors and the hydrolysis rate for a training set of esters, the model could then predict the hydrolysis rate of this compound. researchgate.net Such studies help in understanding how specific structural features—like the length of the alkyl chain or the type and number of halogen atoms—influence chemical reactivity. researchgate.net For instance, it is generally observed that the hydrolysis rate of haloacetates increases with the atomic weight of the halogens (Br > Cl) and with the number of halogen substituents. researchgate.net The long decyl chain would primarily influence the compound's solubility and partitioning rather than the intrinsic reactivity of the dibromoacetyl group, though it might provide some steric hindrance. nih.gov
Future Research Directions and Interdisciplinary Approaches
Development of Advanced Analytical Techniques for Trace Analysis
A significant hurdle in studying emerging DBPs like decyl dibromoacetate is the absence of standardized and sufficiently sensitive analytical methods for its detection in complex environmental matrices. Future research must prioritize the development of robust techniques for trace analysis.
Current research indicates that many unidentified DBPs are polar and may not be volatile, making them unsuitable for traditional gas chromatography (GC) analysis without derivatization. researchgate.netdphen1.com Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an ideal platform for analyzing polar, non-volatile, and thermally unstable compounds. sciex.com This technology offers high sensitivity and selectivity, often allowing for direct injection of water samples, which simplifies preparation and reduces analysis time. thermofisher.comnih.govlcms.czthermofisher.com
Future efforts should focus on creating and validating a specific LC-MS/MS method for this compound. This would involve:
Method Optimization: Establishing optimal chromatographic separation conditions and mass spectrometric parameters for unambiguous identification and quantification.
Low-Level Detection: Aiming for detection limits in the nanogram-per-liter (ng/L) to low microgram-per-liter (µg/L) range, which is necessary for trace contaminant monitoring in drinking water. researchgate.netnih.gov
Matrix Effect Evaluation: Assessing the influence of different water qualities (e.g., high in natural organic matter or salts) on analytical performance and developing strategies to mitigate these effects.
The development of such methods is the critical first step to enable comprehensive monitoring and toxicological assessment. sciex.com
Integration of Environmental Monitoring with Predictive Modeling
Once reliable analytical methods are established, widespread environmental monitoring can commence. However, monitoring alone provides a reactive snapshot of contamination. A proactive approach requires the integration of monitoring data with predictive modeling to anticipate and manage the formation of this compound.
Predictive models for regulated DBPs, like trihalomethanes (THMs) and other haloacetic acids (HAAs), are well-established. researchgate.netnih.govresearchgate.net These empirical models use key water quality and operational parameters—such as pH, temperature, disinfectant dose, bromide concentration, and the amount and nature of natural organic matter (NOM)—to forecast DBP concentrations. numberanalytics.comtandfonline.com Future research should aim to develop similar predictive models for this compound.
This interdisciplinary approach would involve:
Systematic Monitoring: Collecting extensive data on this compound concentrations from various water sources and treatment plants under different seasonal and operational conditions. researchgate.net
Model Development: Using the collected data to build statistical or machine-learning-based models. mdpi.com The rise of artificial intelligence (AI) offers powerful tools for developing highly accurate predictive models from large, complex datasets. mdpi.comeeer.org
Model Validation: Testing the models against real-world data from full-scale treatment plants to ensure their accuracy and reliability. researchgate.net
The ultimate goal is to create an environmental decision support system that allows water utilities to adjust treatment processes in real-time to minimize DBP formation while ensuring effective disinfection. mdpi.comcanada.ca
Novel Strategies for Sustainable Water Treatment and DBP Control
Controlling the formation of this compound and other DBPs requires a paradigm shift towards more sustainable and holistic water treatment strategies. nih.govacs.org Research in this area should focus on both removing DBP precursors before disinfection and removing the DBPs themselves after formation. mdpi.comnih.gov
Precursor Removal: The most effective way to control DBPs is to remove their precursors, primarily natural organic matter (NOM), before the application of disinfectants like chlorine. mdpi.com While conventional methods like coagulation are partially effective, future research should focus on more advanced and sustainable options. numberanalytics.comnih.gov
Biofiltration: Biologically active filters, using media like sand or granular activated carbon (GAC), are a promising chemical-free technology. nih.goviwaponline.com These systems use microorganisms to biodegrade DBP precursors. nih.govresearchgate.netresearchgate.net Research is needed to optimize biofilter performance for removing the specific precursors that may lead to the formation of this compound. nih.gov
Membrane Filtration: Nanofiltration and reverse osmosis can effectively remove a high percentage of DBP precursors. mdpi.comnih.gov
DBP Removal and Inactivation: For cases where DBP formation is unavoidable, novel removal technologies are needed.
Advanced Oxidation Processes (AOPs): AOPs, such as those using ozone/UV (O3/UV) or hydrogen peroxide/UV (H2O2/UV), generate highly reactive hydroxyl radicals that can degrade a wide range of organic contaminants, including HAAs. mdpi.comresearchgate.netmtsalutebenessere.it Studies have shown AOPs can achieve very high removal percentages for compounds like dichloroacetic acid and trichloroacetic acid. iau.ir Future work should investigate the efficacy of various AOPs for the specific degradation of this compound.
Adsorption Technologies: Granular activated carbon (GAC) is effective at adsorbing many organic compounds. numberanalytics.comresearchgate.net Research could explore the adsorption capacity of GAC and other novel adsorbents for this compound.
Integrating these advanced technologies into existing water treatment trains can create a multi-barrier approach that minimizes the risk from both known and emerging disinfection byproducts. nih.govacs.org
Q & A
Q. What are the recommended synthesis methodologies for decyl dibromoacetate, and how can reaction efficiency be optimized?
To synthesize this compound, researchers should adapt methodologies from analogous alkyl dibromoacetates. For example:
- Solvent selection : Dichloromethane (DCM) is optimal for stabilizing intermediates, as demonstrated in ethyl dibromoacetate synthesis .
- Catalyst use : Zinc chloride (1.2 equivalents) enhances reaction yields by stabilizing the transition state .
- Counter-ion choice : Sodium bromide (NaBr) improves solubility in organic phases compared to potassium salts .
- Reaction monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track intermediate formation and purity.
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
A multi-modal approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Confirm bromine substitution patterns and alkyl chain integration (e.g., δ ~4.2 ppm for ester-linked CH₂ groups) .
- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺ for m/z ~320–340) and fragmentation patterns .
- Infrared (IR) spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Physical property analysis : Measure density, boiling point, and solubility to cross-reference with computational predictions .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
While direct safety data for this compound is limited, extrapolate from alkyl bromide and ester guidelines:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Systematic replication : Reproduce studies under controlled conditions (e.g., humidity, temperature) to isolate variables .
- Advanced analytics : Use high-resolution LC-MS or X-ray crystallography to identify impurities or degradation products .
- Literature triangulation : Cross-reference databases (e.g., CAMEO, WISER) and regulatory reports (e.g., EPA HPV assessments) to contextualize discrepancies .
Q. What strategies optimize this compound’s selectivity in nucleophilic substitution reactions?
- Solvent polarity tuning : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms, while polar aprotic solvents (e.g., DMF) may stabilize carbocation intermediates .
- Steric effects : Introduce bulky leaving groups or catalysts to direct regioselectivity.
- Kinetic studies : Use stopped-flow NMR to monitor reaction pathways in real time .
Q. How can computational modeling enhance the design of this compound derivatives for specific applications?
- DFT calculations : Predict thermodynamic stability and reaction barriers for bromine substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
- QSPR models : Correlate alkyl chain length with physicochemical properties (e.g., logP, vapor pressure) .
Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?
- OECD guidelines : Conduct biodegradation assays (e.g., OECD 301F) to measure half-life in aquatic systems .
- Ecotoxicology assays : Test acute toxicity using Daphnia magna or algal models, with LC50/EC50 endpoints .
- Fate modeling : Apply EPI Suite or similar tools to predict bioaccumulation and long-range transport .
Q. How should researchers address gaps in proprietary or unpublished data on this compound analogs?
- Data mining : Request access to industry submissions via FOIA or collaborative agreements (e.g., Cognis Care Chemicals’ PLANTACARE profiles) .
- Reverse engineering : Use spectral libraries (e.g., SciFinder) to infer synthesis pathways from patent claims .
- Peer consortia : Join academic-industry partnerships (e.g., CIR Expert Panels) to share non-confidential findings .
Methodological Notes
- Experimental design : Always include negative controls (e.g., bromide-free analogs) to validate bromine-specific reactivity .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .
- Ethical compliance : Follow REACH regulations for hazardous chemical registration and risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
